

Disuccinimidyl Tartrate (DST): A Technical Guide to its Chemical Properties and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl tartrate (DST) is a homobifunctional, primary amine-reactive, and periodate-cleavable crosslinking reagent.[1][2][3] Its distinct characteristics make it a valuable tool in protein chemistry, particularly for applications where reversible crosslinking is desired without disrupting native disulfide bonds.[1][4] This guide provides an in-depth overview of DST's chemical properties, reactivity, and common experimental workflows.

Core Chemical and Physical Properties

DST is a white solid at room temperature.[1][5] Its key properties are summarized below, providing essential data for its use in experimental settings.



Property	Data	Reference(s)
Chemical Name	bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3- dihydroxybutanedioate	[2][3]
Synonyms	Disuccinimidyl Tartrate, DST, Disuccinimidyl tartarate	[1][3][5]
CAS Number	62069-75-4	[6]
Molecular Formula	C12H12N2O10	[2][6][7]
Molecular Weight	344.23 g/mol	[2][6][7]
Appearance	White to pale yellow solid/powder	[1][5][7]
Melting Point	195-197°C (softens at 170°C)	[1][2][5]
Spacer Arm Length	6.4 Å	[8][9]
Purity	≥85% to >95% (assay dependent on supplier)	[3][6]

Solubility and Storage

Solubility: DST is soluble in organic solvents like DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) at concentrations around 10 mM (approximately 3 mg/mL).[6][8] It can also be dissolved for use in aqueous reaction mixtures.[1][4]

Storage and Stability: DST is sensitive to moisture.[6][10] It should be stored in a desiccated environment at 2-8°C for short-term storage (days to weeks) and at -20°C for long-term storage (months to years).[3][6][11] It is recommended to equilibrate the vial to room temperature before opening to prevent condensation.[6] Stock solutions are not recommended; fresh solutions should be prepared for each use.[6]

Reactivity and Crosslinking Mechanism

DST's utility stems from its two primary functional components: the N-hydroxysuccinimide (NHS) esters and the central tartrate group.



Reaction with Primary Amines

DST is a homobifunctional crosslinker, meaning it has identical reactive groups at both ends of its spacer arm.[6][12] These reactive groups are N-hydroxysuccinimide (NHS) esters.[1] NHS esters readily react with primary amines (—NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][13] This reaction is most efficient in a pH range of 7.2 to 9.[13]

DST Reaction and Cleavage Pathway.

Cleavage of the Crosslink

A key feature of DST is the cleavability of its spacer arm.[7] The central tartrate moiety contains a cis-diol (two adjacent hydroxyl groups).[1][4] This bond can be specifically and gently cleaved by oxidation with sodium meta-periodate (NaIO₄), typically at a concentration of around 15 mM. [1][4] This cleavage capability allows for the separation of crosslinked molecules, which is highly advantageous for analytical techniques like mass spectrometry or for isolating interacting proteins. This method avoids the use of reducing agents, thus preserving natural disulfide bonds within the proteins.[1][2]

Experimental Protocols: A General Guide

While specific experimental conditions will vary based on the proteins and desired outcome, the following serves as a general protocol for protein crosslinking using DST.

Reagent Preparation

- DST Stock Solution: Immediately before use, dissolve DST in an organic solvent such as DMSO or DMF to a concentration of ~10 mM.[6]
- Reaction Buffer: Prepare a non-amine-containing buffer with a pH between 7.2 and 8.0, such
 as PBS (Phosphate Buffered Saline) or HEPES (4-(2-hydroxyethyl)-1piperazineethanesulfonic acid). Avoid buffers like Tris, as they contain primary amines that
 will compete with the target reaction.
- Quenching Solution: Prepare a solution to stop the reaction, such as 1 M Tris-HCl, pH 7.5.
 The primary amines in Tris will react with any remaining NHS esters on the DST.



 Cleavage Solution: Prepare a fresh solution of 15-20 mM sodium meta-periodate in the reaction buffer.[1]

Crosslinking Reaction

- Prepare the protein sample in the reaction buffer at the desired concentration.
- Add the freshly prepared DST stock solution to the protein sample. The final concentration of DST may need to be optimized, but a molar excess (e.g., 20- to 50-fold) over the protein is a common starting point.
- Incubate the reaction mixture for a set period, typically 30 minutes to 2 hours, at room temperature or 4°C. Incubation time and temperature should be optimized for the specific system.

Quenching the Reaction

- Add the quenching solution to the reaction mixture to a final concentration of approximately 50 mM.
- Incubate for 15 minutes at room temperature to ensure all unreacted DST is neutralized.

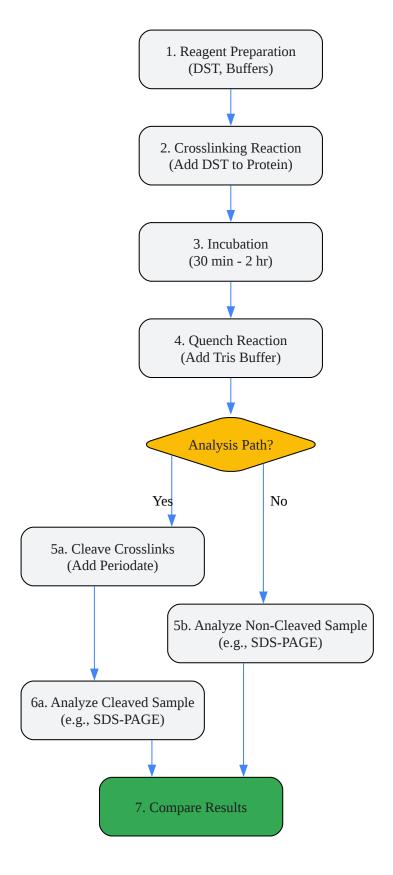
Cleavage of the Crosslinker (Optional)

- To cleave the crosslinks, add the sodium meta-periodate solution to the quenched reaction mixture.
- Incubate for 10-60 minutes at room temperature.

Analysis

- Analyze the reaction products using techniques such as SDS-PAGE (Sodium dodecyl-sulfate polyacrylamide gel electrophoresis). Crosslinked proteins will appear as higher molecular weight bands.
- Comparing a non-cleaved sample to a cleaved sample on a gel can confirm the
 effectiveness of the crosslinking. In the cleaved lane, the higher molecular weight bands
 should disappear, and the original protein bands should reappear.





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General workflow for a DST crosslinking experiment.



Applications in Research and Development

DST's unique properties make it suitable for various applications:

- Studying Protein-Protein Interactions: By crosslinking interacting proteins, their association can be captured and subsequently analyzed.
- Probing Protein Structure: It has been used to define the relative positions of coiled coils in protein filaments, such as desmin.[9][14]
- Ligand-Receptor Conjugation: DST is commonly employed for conjugating radiolabeled ligands to cell surface receptors.[6]
- Intracellular Crosslinking: Being membrane-permeable, DST is useful for studying intracellular and intramembrane protein conjugates.[6]

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